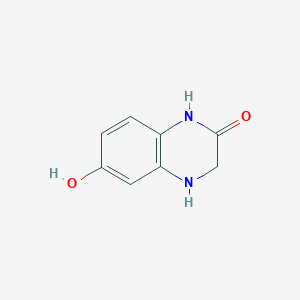

3,4-Dihydro-6-hydroxyquinoxalin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-hydroxy-3,4-dihydro-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c11-5-1-2-6-7(3-5)9-4-8(12)10-6/h1-3,9,11H,4H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AINRWJHBDLUXCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(N1)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1378683-92-1 | |

| Record name | 6-hydroxy-1,2,3,4-tetrahydroquinoxalin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3,4 Dihydro 6 Hydroxyquinoxalin 2 1h One and Its Derivatives

Strategic Approaches to Quinoxalinone Ring System Construction

The formation of the core quinoxalinone ring is the foundational step in the synthesis of 3,4-Dihydro-6-hydroxyquinoxalin-2(1H)-one. Strategic approaches focus on efficiently building this bicyclic system through reliable and high-yielding chemical transformations.

Cyclization and Annulation Reactions in this compound Synthesis

The most common and direct method for constructing the quinoxalinone ring system is through the cyclocondensation of an appropriately substituted o-phenylenediamine (B120857) with a reagent containing a two-carbon unit. sapub.orgchim.it A straightforward synthesis of the parent 3,4-dihydroquinoxalin-2(1H)-one involves the reaction of o-phenylenediamine with chloroacetic acid in an aqueous ammonia (B1221849) solution, which is heated to reflux. researchgate.net This reaction provides a direct pathway to the desired heterocyclic core. Variations of this strategy include the condensation of o-phenylenediamines with α-ketoacids or α-dicarbonyl compounds. sapub.orgorganic-chemistry.org

Annulation reactions represent another key strategy, where a new ring is fused onto a pre-existing structure. researchgate.net For instance, palladium-catalyzed reductive annulation of catechols and nitroarylamines has been reported as a direct method to access novel quinoxaline (B1680401) derivatives. rsc.org Electrochemical methods have also been employed to initiate annulation, such as the synthesis of tetrahydroimidazo[1,5-a]quinoxalin-4(5H)-ones starting from quinoxalin-2(1H)-ones. researchgate.net These advanced methods offer alternative routes to construct complex quinoxaline-based systems through the formation of new rings.

Regioselective Functionalization of Quinoxalinone Precursors

Achieving the specific substitution pattern of this compound requires precise control over the placement of the hydroxyl group. The most reliable strategy for this is the use of regioselectively functionalized precursors. The synthesis typically starts with a 1,2-diaminobenzene derivative where a substituent is already present at the desired position. For the target compound, one would start with 4-hydroxy-1,2-phenylenediamine or, more commonly, a protected version like 4-methoxy-1,2-phenylenediamine. This substituted diamine is then subjected to cyclization with a suitable two-carbon partner, such as chloroacetic acid or glyoxylic acid, to form the 6-methoxy-3,4-dihydroquinoxalin-2(1H)-one, which can subsequently be deprotected to yield the final 6-hydroxy product.

Another approach involves the direct C-H functionalization of the quinoxalinone core, which has become an attractive strategy in modern organic synthesis. nih.gov While powerful, achieving regioselectivity at the C-6 position without directing groups can be challenging. Research has explored various metal-catalyzed and photocatalyzed reactions to selectively introduce functional groups onto the quinoxalinone scaffold after its formation. organic-chemistry.orgresearchgate.net This allows for the derivatization of the pre-formed ring system, offering a different strategic approach to obtaining substituted analogs. nih.gov

Sustainable and Green Chemical Synthesis Protocols

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for synthesizing quinoxalinones. These protocols aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Development of Catalytic Systems (e.g., Heterogeneous, Biosourced, Photocatalysis)

The use of advanced catalytic systems offers significant advantages in terms of efficiency and sustainability. Heterogeneous catalysts, such as magnetically recyclable MnFe₂O₄ nanoparticles and nanozeolite clinoptilolite, have been employed for the synthesis of quinoxalines, allowing for easy separation and reuse of the catalyst. chim.it

Biocatalysis provides an environmentally friendly alternative, utilizing enzymes to carry out specific chemical transformations under mild conditions. For example, the synthesis of quinoxalinones has been achieved through enzymatic catalysis involving the reaction of o-phenylenediamine with α-ketoacids. sapub.org

Photocatalysis has also emerged as a powerful tool. Photoredox-catalyzed direct arylation of quinoxalin-2(1H)-ones using diaryliodonium triflates offers an efficient and operationally simple method to create C-C bonds under mild conditions, showcasing high functional group tolerance. organic-chemistry.org

| Catalyst Type | Catalyst Example | Reaction Type | Substrates | Reference |

| Heterogeneous | Magnetically recyclable MnFe₂O₄ | Condensation | Vicinal diamines and 1,2-diketones | chim.it |

| Biocatalysis | Enzyme | Cyclocondensation | o-phenylenediamine and α-ketoacids | sapub.org |

| Photocatalysis | Organic Dye | C-H Arylation | Quinoxalin-2-(1H)-ones and diaryliodonium salts | organic-chemistry.org |

| Transition Metal | Palladium | Reductive Annulation | Catechols and nitroarylamines | rsc.org |

| Transition Metal | Ruthenium(II) | [5+1]/[5+2] Annulation | N-benzo[d]imidazole indolines and propargyl carbonates | rsc.org |

Solvent-Minimization and Aqueous Reaction Media Strategies

One of the cornerstones of green chemistry is the reduction or replacement of hazardous organic solvents. Water is an ideal green solvent due to its availability, non-toxicity, and non-flammability. Several synthetic routes to quinoxalinones have been successfully adapted to aqueous media. researchgate.net For instance, efficient reactions between α-keto acids and benzene-1,2-diamines can be performed in water under catalyst-free conditions to yield quinoxalinones. organic-chemistry.org In other cases, ionic liquids have been used as recyclable catalysts in water to promote quinoxaline synthesis. researchgate.net The use of water not only improves the environmental profile of the synthesis but can also simplify product isolation. chim.it

Beyond water, other green solvents such as deep eutectic solvents (DESs) have been explored for the synthesis of related N-heterocycles. nih.gov These strategies, which minimize the reliance on volatile and toxic organic solvents, are crucial for developing sustainable manufacturing processes for quinoxalinone-based compounds.

Multi-Component Reactions (MCRs) and One-Pot Synthetic Pathways

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. nih.gov Similarly, one-pot syntheses, where sequential reactions are carried out in the same vessel without isolating intermediates, reduce waste and save time. rsc.org

While a specific MCR for this compound is not prominently documented, the principles have been applied to the synthesis of structurally related heterocyclic systems. For example, efficient multi-component reactions have been described for the synthesis of complex quinolinone derivatives. researchgate.net One-pot sequential syntheses of dihydroquinolinones have been achieved in green media like deep eutectic solvents, starting from simple saturated ketones. nih.gov These approaches often involve a domino or cascade sequence of reactions, where the product of one step becomes the substrate for the next in a seamless fashion. nih.gov The application of these MCR and one-pot strategies to the synthesis of the this compound scaffold represents a promising avenue for future research to enhance synthetic efficiency.

Electrochemical and Photochemical Synthesis Routes for Quinoxalinones

In the quest for greener and more efficient chemical transformations, electrochemistry and photochemistry have emerged as powerful tools in organic synthesis. These methods offer unique advantages over traditional synthetic approaches, such as the avoidance of harsh reagents and the potential for novel reactivity.

Electrochemical Synthesis: This approach utilizes electrical current to drive chemical reactions, often enabling transformations that are difficult to achieve through conventional means. In the context of quinoxalinone synthesis, electrochemical methods have been explored for various C-H functionalization and cyclization reactions. For instance, the reductive alkylation, allylation, and propargylation of quinoxalin-2(1H)-ones with haloalkanes can be achieved in an undivided cell under constant current, yielding 3-alkylated-3,4-dihydroquinoxalin-2(1H)-one derivatives in yields ranging from 25–87%. researchgate.net This method avoids the use of stoichiometric chemical reductants, making it an attractive green alternative. Furthermore, electrochemical oxidative cross-dehydrogenative coupling has been successfully employed for the one-step synthesis of 3-(indol-2-yl)quinoxalin-2(1H)-ones from quinoxalin-2(1H)-ones and indoles, achieving yields of up to 97% without the need for catalysts or chemical oxidants. rsc.org

Photochemical Synthesis: This strategy employs light to initiate and promote chemical reactions. Visible-light-driven methods are particularly appealing as they utilize an abundant and renewable energy source. Photochemical approaches to quinoxalinone synthesis often involve the generation of radical intermediates under mild conditions. A notable example is the visible-light-driven divergent transformation of quinoxalin-2(1H)-ones using hydrogen peroxide as a green oxidant. rsc.org This reaction's outcome can be controlled by the reaction atmosphere, leading to either 3-alkylquinoxalin-2(1H)-ones or quinoxaline-2,3(1H,4H)-diones in moderate to excellent yields. This method is lauded for its broad substrate scope, high atom economy, and mild reaction conditions. rsc.org Additionally, photoassisted intramolecular cycloadditions have been reported as a route to access complex spirocyclic quinoxalin-2-one scaffolds. uit.no

Comparative Analysis of Synthetic Efficiencies, Atom Economy, and Environmental Impact

A critical evaluation of synthetic methodologies requires a comparison of their key performance indicators, including reaction efficiency, atom economy, and environmental footprint. While a direct comparative study for the synthesis of this compound using conventional, electrochemical, and photochemical methods is not extensively documented in the literature, a general analysis based on the synthesis of related quinoxalinone derivatives highlights the potential advantages of advanced methodologies.

Traditional methods for quinoxaline synthesis, such as the condensation of 1,2-dicarbonyl compounds with o-phenylenediamines, often suffer from drawbacks like the use of hazardous solvents, prolonged reaction times, and significant waste generation. ijirt.org In contrast, modern approaches aim to address these limitations.

Synthetic Efficiency: Electrochemical and photochemical methods frequently offer high to excellent yields, often comparable to or exceeding those of conventional methods. For example, a one-pot synthesis of 3,4-dihydroquinoxalin-2(1H)-one and its derivatives from o-phenylenediamine and ethyl bromoacetate (B1195939) has been investigated, with the choice of base influencing the product selectivity. csus.edu While specific yields for the target compound are not provided, related derivatives are obtained in good yields. Photochemical reactions have also been shown to produce 3,4-dihydroquinoxalin-2-one derivatives in moderate to good yields (51-81%) through a Michael-addition/cyclization cascade. uit.no

Atom Economy and Environmental Impact: Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. researchgate.net Advanced methods like electrochemistry and photochemistry often exhibit superior atom economy as they can eliminate the need for stoichiometric reagents that end up as waste. The environmental impact of a chemical process can be quantified using metrics like the E-factor, which is the ratio of the mass of waste to the mass of product. rsc.org Green chemistry principles advocate for the minimization of waste and the use of environmentally benign solvents and catalysts. ijirt.orgekb.eg

Electrochemical syntheses, by using electrons as a "traceless" reagent, can significantly reduce waste and improve atom economy. researchgate.net Similarly, photocatalytic reactions that utilize air as the oxidant and visible light as the energy source represent a highly green approach. rsc.org A study on the synthesis of functionalized quinoxalines using natural deep eutectic solvents (NADESs) reported impressive green metrics, with E-factors as low as 0.13 for scaled-up reactions, showcasing the potential for significant waste reduction. rsc.org

The following interactive table provides a hypothetical comparative analysis based on typical data for different synthetic routes to quinoxalinone derivatives, illustrating the potential advantages of advanced methodologies.

| Parameter | Conventional Synthesis | Electrochemical Synthesis | Photochemical Synthesis |

| Typical Yield (%) | 60-80 | 70-95 | 65-90 |

| Reaction Time (h) | 6-24 | 2-8 | 4-12 |

| Temperature (°C) | 80-120 | 25-50 | 25-40 |

| Solvents | Toluene, DMF | Acetonitrile, Methanol | Acetonitrile, DMSO |

| Catalyst/Reagent | Acid/Base catalysts, Oxidants | Electrolyte | Photocatalyst |

| Atom Economy (%) | Moderate | High | High |

| E-Factor | High (5-50) | Low (1-10) | Low (1-15) |

| Environmental Impact | Use of hazardous solvents and reagents, significant waste generation | Reduced use of hazardous reagents, lower energy consumption | Use of renewable light energy, potential for use of green oxidants (e.g., air) |

Detailed Research Findings:

Research into advanced synthetic methodologies for quinoxalinones consistently highlights the move towards more sustainable practices. Electrochemical methods are praised for their ability to perform clean oxidations and reductions without the need for chemical reagents. researchgate.netrsc.org Photochemical methods are celebrated for their use of mild conditions and the ability to access unique reactive intermediates. rsc.orguit.no The overarching goal of these modern approaches is to enhance synthetic efficiency while minimizing the environmental footprint, a key objective in contemporary chemical research. ijirt.orgekb.eg The development of protocols that utilize green solvents, such as water or deep eutectic solvents, further underscores this trend. rsc.org

Elucidation of Molecular Structure and Conformation of 3,4 Dihydro 6 Hydroxyquinoxalin 2 1h One

Advanced Spectroscopic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

No published ¹H, ¹³C, or 2D NMR spectroscopic data for 3,4-Dihydro-6-hydroxyquinoxalin-2(1H)-one could be located.

Mass Spectrometry (MS) and Fragmentation Pathway Analysis

No mass spectrometry data or analysis of fragmentation pathways for this compound could be found in the surveyed literature.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural Assignment

Specific IR and UV-Vis absorption spectra for this compound are not available in public databases.

X-ray Crystallography and Solid-State Structural Analysis

Determination of Crystal System, Space Group, and Unit Cell Parameters

There is no record of a solved crystal structure for this compound, and therefore, its crystal system, space group, and unit cell parameters are unknown.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Without crystallographic data, a definitive analysis of the intermolecular interactions in the solid state for this compound cannot be performed.

Further experimental research is required to characterize this compound and populate the scientific record with the necessary data for a complete structural and conformational analysis.

Conformational Analysis in the Crystalline State

Detailed information regarding the conformational analysis of this compound in its crystalline state is contingent upon the availability of single-crystal X-ray diffraction data. Despite extensive searches of crystallographic databases and the scientific literature, no published crystal structure for this specific compound could be located.

In the absence of experimental crystallographic data, a definitive description of the solid-state conformation, including parameters such as bond lengths, bond angles, torsion angles, and intermolecular interactions, cannot be provided. For related heterocyclic systems, X-ray diffraction has been a crucial technique for establishing the precise three-dimensional arrangement of atoms and understanding the packing of molecules in the crystal lattice.

Structural Characterization of this compound Derivatives

While structural data for the parent compound, this compound, is limited, various derivatives of the 3,4-dihydroquinoxalin-2(1H)-one scaffold have been synthesized and characterized. researchgate.net The structural elucidation of these derivatives typically relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry.

These analytical methods provide essential information for confirming the chemical structure of newly synthesized compounds. For example, ¹H and ¹³C NMR spectroscopy are used to determine the connectivity of atoms and the chemical environment of protons and carbons, while IR spectroscopy helps identify the presence of key functional groups, such as the carbonyl (C=O) and amine (N-H) moieties characteristic of the quinoxalinone ring system.

Computational studies, such as DFT, have also been applied to quinoxalinone derivatives to predict their molecular orbitals, electrostatic potential, and other electronic properties, offering a theoretical framework for understanding their reactivity and potential applications. rsc.orgresearchgate.net

Computational and Theoretical Investigations of 3,4 Dihydro 6 Hydroxyquinoxalin 2 1h One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to modern chemical research. These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and derive a wide range of chemical properties. For 3,4-Dihydro-6-hydroxyquinoxalin-2(1H)-one, DFT calculations would be instrumental in optimizing its geometry and calculating the parameters discussed below.

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. nih.gov

For this compound, a DFT calculation would reveal the spatial distribution and energy levels of these orbitals. The HOMO is expected to be localized over the electron-rich parts of the molecule, likely the phenyl ring activated by the hydroxyl (-OH) and amino (-NH-) groups. The LUMO would likely be distributed over the electron-deficient pyrazinone ring, particularly the carbonyl group (C=O). The HOMO-LUMO gap would provide a quantitative measure of the energy required for its lowest electronic excitation.

Computational studies on related heterocyclic systems, such as quinoline (B57606) and quinoxaline-1,4-dioxide derivatives, have successfully used FMO analysis to explain their electronic properties and reactivity. nih.govresearchgate.net For instance, a DFT study on quinoxaline-1,4-dioxide calculated the HOMO, LUMO, and energy gap, correlating these values with the molecule's stability and potential for nonlinear optical applications. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Data and Global Reactivity Descriptors This table presents typical parameters generated from DFT calculations. The values are hypothetical for this compound and are for illustrative purposes only.

| Parameter | Symbol | Formula | Typical Value (eV) | Description |

|---|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | ELUMO | - | -1.8 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.7 | Indicates chemical reactivity and kinetic stability. nih.gov |

| Ionization Potential | I | -EHOMO | 6.5 | Energy required to remove an electron. |

| Electron Affinity | A | -ELUMO | 1.8 | Energy released when an electron is added. |

| Chemical Hardness | η | (I - A) / 2 | 2.35 | Measures resistance to change in electron distribution. ijastems.org |

| Electronegativity | χ | (I + A) / 2 | 4.15 | Measures the power to attract electrons. researchgate.net |

| Electrophilicity Index | ω | μ2 / (2η) | 3.67 | Measures the stabilization in energy when the system acquires additional electronic charge. researchgate.net |

A Molecular Electrostatic Potential (MESP) map is a color-coded representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for visualizing charge distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.net Regions of negative potential (typically colored red or orange) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. bhu.ac.in

For this compound, an MESP map would likely show negative potential concentrated around the oxygen atom of the carbonyl group, the oxygen of the hydroxyl group, and to a lesser extent, the nitrogen atoms, due to the presence of lone pairs of electrons. These areas would be the primary sites for interactions with electrophiles or for hydrogen bonding. Conversely, positive potential would be expected on the hydrogen atoms, particularly the N-H and O-H protons, making them susceptible to attack by nucleophiles or bases. Such analyses have been effectively used to identify reactive sites in various quinoline and other heterocyclic derivatives. researchgate.netrsc.org

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's reactivity. ijastems.org Key descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). researchgate.net These parameters help in classifying molecules and predicting their behavior in chemical reactions. A molecule with high hardness is generally less reactive, while a high electrophilicity index suggests a strong capacity to act as an electrophile. nih.gov

Local reactivity can be predicted using condensed Fukui functions or dual descriptors, which identify the specific atoms within a molecule that are most likely to participate in nucleophilic, electrophilic, or radical reactions. This allows for a more granular prediction of reaction sites than MESP maps alone.

Molecular Dynamics Simulations and Conformational Landscape Exploration

While quantum chemical calculations typically focus on static, optimized structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of different molecular conformations and their relative stabilities.

For this compound, the dihydro-pyrazinone ring is not planar and can adopt different conformations (e.g., boat, twist-boat). MD simulations could explore this conformational landscape, identifying the most stable conformers and the energy barriers between them. This is particularly important when studying interactions with biological macromolecules, as the molecule may adopt a specific conformation to fit into a binding site. Studies on other 3,4-dihydroquinoxalin-2(1H)-one derivatives have utilized MD simulations to analyze their binding modes and stability within the active sites of protein targets like c-Jun N-terminal kinase 3 (JNK3). nih.gov

Computational Mechanistic Elucidation of Reactions Involving this compound

Theoretical calculations are frequently used to elucidate reaction mechanisms by locating transition states and mapping the potential energy surface of a reaction. This approach can validate proposed mechanisms or reveal entirely new, unexpected pathways.

For reactions involving the 3,4-dihydroquinoxalin-2(1H)-one scaffold, such as C-H functionalization or cyclization reactions, computational studies can determine the activation energies for each step. nih.govchim.it This helps in understanding reaction kinetics and selectivity. For example, DFT calculations could be used to model the synthesis of the quinoxalinone core itself from o-phenylenediamine (B120857), comparing different proposed pathways to identify the most energetically favorable route. csus.edu While specific mechanistic studies on the 6-hydroxy variant are scarce, the methodologies are well-established for the broader quinoxalinone class. nih.gov

Structure-Reactivity Relationships Derived from Theoretical Models

By systematically modifying the structure of this compound in silico (e.g., by changing substituents on the aromatic ring) and calculating the resulting changes in electronic properties and reactivity descriptors, it is possible to build theoretical structure-activity relationship (SAR) or structure-reactivity relationship models.

These models can explain experimentally observed trends and guide the design of new derivatives with desired properties. For instance, computational analyses of quinoxalinone derivatives have helped explain how different substituents at the C3 and C6 positions influence their inhibitory activity against enzymes like aldose reductase. nih.gov Theoretical models can correlate calculated parameters, such as the energy of the HOMO or the charge on a particular atom, with observed biological activity, providing a rational basis for drug design. researchgate.netmdpi.com

Reaction Mechanisms and Chemical Transformations of 3,4 Dihydro 6 Hydroxyquinoxalin 2 1h One

Oxidation Reactions and Mechanistic Pathways

The 6-hydroxy group renders the quinoxalinone scaffold susceptible to oxidation. The hydroquinone (B1673460) moiety can undergo oxidation to the corresponding quinone. This transformation is significant as quinones are known to be reactive intermediates. nih.gov

The oxidation can proceed through a stepwise mechanism involving the formation of a semiquinone radical intermediate. nih.gov High-potential quinones, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), are effective reagents for such oxidations, often proceeding via a hydride abstraction mechanism. nih.gov This process is thought to involve the formation of a charge-transfer complex between the substrate and the quinone, followed by hydride transfer to generate an ion-paired product. nih.gov

Step 1: Formation of a charge-transfer complex between the 6-hydroxyquinoxalinone and the oxidizing agent.

Step 2: Single-electron transfer to form a semiquinone radical cation.

Step 3: A second oxidation step to yield the corresponding quinone-iminium species.

This oxidation is a critical transformation, as the resulting quinone derivative possesses enhanced electrophilicity, opening up avenues for further functionalization.

Rearrangement Reactions (e.g., Quinoxalinone to Benzimidazole (B57391) Rearrangements)

A notable transformation of the quinoxalinone core is its rearrangement to the benzimidazole scaffold. rsc.org This type of ring contraction is a synthetically valuable method for accessing the benzimidazole structure, which is a prevalent motif in medicinal chemistry. proquest.com

The mechanism for this rearrangement can be initiated under various conditions, including acid catalysis. researchgate.net For instance, the reaction of a 2-haloquinoxaline with potassium amide in liquid ammonia (B1221849) can lead to a benzimidazole derivative. rsc.org A proposed mechanism involves an initial nucleophilic attack at the C3 position, leading to a ring-opened intermediate. rsc.org Subsequent intramolecular cyclization and rearrangement furnish the thermodynamically more stable benzimidazole ring system.

Key mechanistic steps may include:

Nucleophilic attack on the pyrazinone ring.

Ring-opening to form an intermediate.

Intramolecular cyclization to form the five-membered imidazole (B134444) ring.

Rearomatization to yield the final benzimidazole product.

This rearrangement underscores the dynamic nature of the quinoxalinone skeleton and its utility in generating diverse heterocyclic systems. osi.lv

Direct C-H Functionalization Strategies and Selectivity Control

Direct C-H functionalization has emerged as a powerful tool for the efficient derivatization of heterocyclic compounds, and the quinoxalin-2(1H)-one core is an excellent substrate for such transformations. researchgate.net A significant body of research has focused on the regioselective functionalization of the C3 position. nih.govmdpi.com

Various strategies have been developed to achieve this, including:

Visible-light-induced reactions: Using photocatalysts, a range of functional groups can be introduced at the C3 position. These reactions often proceed via radical mechanisms. nih.govrsc.org

Metal-free cross-dehydrogenative coupling: These methods allow for the formation of C-C bonds by reacting the quinoxalinone with a suitable partner in the presence of an oxidant. frontiersin.org

Heterogeneous catalysis: The use of recyclable catalysts offers a greener and more sustainable approach to C-H functionalization. mdpi.com

Control of selectivity is a key aspect of these reactions. The inherent electronic properties of the quinoxalinone ring direct functionalization to the C3 position. The mechanism often involves the generation of a radical intermediate, which then adds to the electron-deficient quinoxalinone ring. For example, in a visible-light-induced arylation, a photocatalyst can facilitate the formation of an aryl radical, which then undergoes a Minisci-type reaction with the quinoxalinone. rsc.org

| C-H Functionalization Strategy | Catalyst/Conditions | Position | Mechanism Type |

| Photocatalytic Trifluoroalkylation | Visible light, 4CzIPN | C3 | Radical |

| Metal-Free Vinylation | (NH4)2S2O8 | C3 | Radical |

| Heterogeneous Hydroxylation | g-C3N4, Visible light | C3 | Radical |

| Photocatalytic Arylation | Eosin Y, KI, Visible light | C3 | Radical Substitution |

This table summarizes various C-H functionalization strategies for the quinoxalin-2(1H)-one core.

Nucleophilic and Electrophilic Substitution Reactions on the Quinoxalinone Core

The quinoxalinone core possesses both nucleophilic and electrophilic character, allowing for a range of substitution reactions. The electron-rich benzene (B151609) ring, particularly due to the activating effect of the hydroxyl group, is susceptible to electrophilic aromatic substitution.

Conversely, the pyrazinone ring has electrophilic sites. The electrophilicity of the quinoxaline (B1680401) ring can be exploited in vicarious nucleophilic substitution (VNS) of hydrogen, although this is more effective with quinoxaline N-oxides. rsc.org In VNS, a carbanion attacks the electron-deficient ring, followed by the elimination of a leaving group from the carbanion to restore aromaticity.

The reactivity of the quinoxalinone core can be modulated by the reaction conditions. The N-H protons are acidic and can be deprotonated by a base to form an anion, which can then act as a nucleophile.

Functional Group Transformations and Derivatization Strategies

The functional groups present on the 3,4-Dihydro-6-hydroxyquinoxalin-2(1H)-one scaffold can be readily transformed to create a diverse array of derivatives. eurjchem.comresearchgate.netresearchgate.net

Common derivatization strategies include:

N-Alkylation/Arylation: The nitrogen atoms in the pyrazinone ring can be functionalized with various alkyl or aryl groups.

O-Alkylation/Acylation: The phenolic hydroxyl group can be converted to ethers or esters.

Modification of substituents: If substituents are introduced at the C3 position via C-H functionalization, these can be further manipulated.

These transformations are typically achieved using standard synthetic methodologies. For instance, the hydroxyl group can act as a nucleophile, but it is a poor leaving group. youtube.com To facilitate substitution reactions at the carbinol carbon (if applicable in a derivative), the hydroxyl group would need to be converted into a better leaving group, for example, by protonation or conversion to a sulfonate ester. youtube.com

Investigation of Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics provides valuable insights into the feasibility and mechanism of chemical transformations. For the quinoxalinone system, kinetic studies can help to elucidate the rate-determining steps of reactions such as C-H functionalization or rearrangement. For example, Friedel-Crafts cyclizations, which can be involved in the synthesis of related quinolinones, have been shown to obey second-order kinetics. google.com

Thermodynamic studies, including the determination of enthalpies of formation and bond dissociation enthalpies, can provide information on the stability of the quinoxalinone core and its derivatives. acs.org Computational methods, such as density functional theory (DFT), are often employed to complement experimental data and to model reaction pathways and transition states. acs.org Such studies have been used to determine the N-O bond dissociation enthalpies in quinoxaline-1,4-dioxide derivatives, providing fundamental data on their reactivity. acs.org While specific kinetic and thermodynamic data for this compound are not extensively reported, the principles can be applied to understand its reactivity profile.

Coordination Chemistry and Metal Complexes of 3,4 Dihydro 6 Hydroxyquinoxalin 2 1h One As Ligands

Synthesis and Structural Characterization of Metal Complexes.

The synthesis and structural characterization of metal complexes with a hypothetical ligand based on 3,4-Dihydro-6-hydroxyquinoxalin-2(1H)-one would follow established principles of coordination chemistry.

Design and Synthesis of Polydentate Quinoxalinone-Derived Ligands.

To act as a ligand, the this compound molecule would first need to be functionalized to create polydentate coordination sites. This could be achieved through various synthetic strategies, such as introducing coordinating groups at the N1, N4, or C3 positions. For example, Schiff base condensation of the amino group (if introduced) with aldehydes or ketones bearing additional donor atoms (e.g., pyridine, phenol, or imidazole (B134444) moieties) would be a common approach to generate polydentate ligands. The hydroxyl group at the C6 position could also be utilized as a coordination site.

Spectroscopic and Analytical Characterization of Metal-Quinoxalinone Complexes.

Once synthesized, the metal complexes would be characterized using a suite of spectroscopic and analytical techniques to confirm their composition and structure. These methods would include:

Elemental Analysis: To determine the empirical formula of the complex and the metal-to-ligand ratio.

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups (e.g., C=O, N-H, O-H) upon complexation with the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, 1H and 13C NMR spectroscopy would provide detailed information about the ligand's structure in the coordination sphere.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, including d-d transitions of the metal ion and ligand-to-metal or metal-to-ligand charge transfer bands.

Mass Spectrometry: To determine the molecular weight of the complex and provide evidence for its composition.

A summary of typical spectroscopic data that would be expected for such complexes is presented in the table below.

| Spectroscopic Technique | Expected Observations for Metal-[this compound] Complexes |

| Infrared (IR) | Shift in ν(C=O), ν(N-H), and ν(O-H) bands upon coordination. Appearance of new bands corresponding to metal-ligand vibrations (M-N, M-O). |

| 1H NMR | Broadening or shifting of signals for protons near the coordination sites. |

| UV-Visible | Appearance of d-d transition bands in the visible region for transition metal complexes. Charge-transfer bands may also be observed. |

Elucidation of Coordination Modes and Geometries (e.g., Octahedral, Square Planar).

The coordination mode (how the ligand binds to the metal) and the resulting geometry of the complex would be determined primarily by X-ray crystallography if suitable single crystals can be obtained. This technique provides a definitive three-dimensional structure of the molecule. In the absence of single crystals, spectroscopic data combined with magnetic measurements can provide strong evidence for the coordination geometry. Common geometries for transition metal complexes include octahedral, square planar, and tetrahedral, depending on the metal ion, its oxidation state, and the nature of the ligand.

Electronic and Magnetic Properties of Metal-Quinoxalinone Complexes.

The electronic and magnetic properties of these hypothetical complexes would be of significant interest. Magnetic susceptibility measurements would be used to determine the number of unpaired electrons in the metal center, which in turn provides information about its spin state (high-spin or low-spin) and coordination environment. Techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy would be employed for paramagnetic complexes to further probe the electronic structure.

The expected magnetic properties for some common transition metal ions in different geometries are summarized below.

| Metal Ion | d-electron count | Geometry | Expected Magnetic Moment (μeff, Bohr Magnetons) |

| Mn(II) | d5 | Octahedral (high spin) | ~5.9 |

| Fe(III) | d5 | Octahedral (high spin) | ~5.9 |

| Co(II) | d7 | Octahedral (high spin) | ~4.3 - 5.2 |

| Ni(II) | d8 | Octahedral | ~2.9 - 3.4 |

| Cu(II) | d9 | Octahedral/Square Planar | ~1.7 - 2.2 |

Catalytic Applications of Quinoxalinone-Based Metal Complexes.

A hypothetical catalytic application is outlined in the table below.

| Reaction Type | Potential Substrate | Potential Product |

| Oxidation | Cyclohexane | Cyclohexanol and Cyclohexanone |

| Oxidation | Benzyl alcohol | Benzaldehyde |

Applications and Future Directions in Chemical Research of 3,4 Dihydro 6 Hydroxyquinoxalin 2 1h One

Role as Molecular Building Blocks and Versatile Synthetic Intermediates

3,4-Dihydro-6-hydroxyquinoxalin-2(1H)-one serves as a crucial starting material and intermediate in the synthesis of a wide array of more complex molecules. portico.orgtandfonline.combenthamdirect.comresearchgate.net The quinoxalinone skeleton is a key "privileged structure" in medicinal chemistry, meaning it can be readily modified to interact with various biological targets. organic-chemistry.org The presence of a hydroxyl group at the 6-position and reactive sites on the heterocyclic ring allows for extensive functionalization, leading to the creation of diverse chemical libraries. researchgate.netresearchgate.net

The versatility of the quinoxalinone core, including derivatives like this compound, is demonstrated in its use to design novel compounds with potential applications as anticancer, antimicrobial, and antithrombotic agents. portico.orgresearchgate.net Synthetic strategies often involve modifying the quinoxalinone scaffold to explore structure-activity relationships, which is a cornerstone of modern drug discovery. tandfonline.comnih.gov The ability to readily synthesize and functionalize this compound makes it an invaluable tool for chemists seeking to create new molecular entities with tailored properties. researchgate.net

Exploration in Advanced Materials Science

The unique electronic and photophysical properties of the quinoxalinone scaffold have led to its exploration in the field of advanced materials science.

Luminescent Properties and Development of Fluorescent Derivatization Reagents

Quinoxalinone derivatives are known to exhibit interesting luminescent properties. nih.gov The core structure can be modified to create fluorescent probes for various analytical applications. These probes can be designed to detect specific ions or molecules, with the fluorescence properties being modulated by the binding event. For instance, the introduction of certain functional groups can enhance the luminescence intensity of the molecule. nih.gov

The development of fluorescent derivatization reagents is another significant application. These reagents are used to tag non-fluorescent molecules, such as carboxylic acids, allowing for their sensitive detection in complex biological samples. The quinoxalinone structure provides a stable and highly fluorescent core for these reagents.

Corrosion Inhibition Mechanisms and Material Protection Applications

Quinoxalinone derivatives have been extensively studied as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. bohrium.comresearchgate.netbohrium.comresearchgate.net The mechanism of inhibition is attributed to the adsorption of the quinoxalinone molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive medium.

The presence of heteroatoms (nitrogen and oxygen) and π-electrons in the aromatic rings of the quinoxalinone structure facilitates strong adsorption onto the metal surface. bohrium.comresearchgate.net The hydroxyl group in this compound can further enhance this adsorption through hydrogen bonding and chelation with metal ions. Studies have shown that the inhibition efficiency of quinoxalinone derivatives increases with their concentration. researchgate.net

| Inhibitor Concentration (M) | Inhibition Efficiency (%) | Adsorption Isotherm Model |

|---|---|---|

| 10-6 | Increasing | Langmuir |

| 10-5 | Increasing | |

| 10-4 | Increasing | |

| 10-3 | Maximum |

Contributions to Green Chemistry and Sustainable Chemical Processes

The synthesis of quinoxalinone derivatives, including this compound, has been a focus of green chemistry research. tandfonline.comunicam.it Traditional synthetic methods often involve harsh reaction conditions, toxic reagents, and volatile organic solvents. In contrast, green chemistry approaches aim to develop more environmentally friendly and sustainable synthetic routes.

Recent advancements have focused on the use of water or other green solvents, microwave-assisted synthesis, and the use of natural catalysts like L-arabinose to produce quinoxalinone derivatives. tandfonline.comunicam.it These methods not only reduce the environmental impact but also often lead to higher yields and simpler purification procedures. acs.orgrsc.orgrsc.org The development of such sustainable protocols for the synthesis of this compound and its derivatives is a significant contribution to the field of green chemistry. unicam.it

Innovation in Research Methodologies and Tool Development Facilitated by Quinoxalinone Chemistry

The versatile chemistry of the quinoxalinone scaffold has spurred innovation in synthetic methodologies and the development of new research tools. The quest for efficient and selective methods to functionalize the quinoxalinone ring has led to the exploration of novel catalytic systems and reaction pathways. organic-chemistry.orgresearchgate.netmdpi.com

For example, visible-light-mediated reactions have emerged as a powerful tool for the C-H functionalization of quinoxalinones, offering a green and efficient alternative to traditional methods. acs.org The development of fluorescent probes based on the quinoxalinone structure for detecting specific analytes has also driven advancements in analytical chemistry and cell imaging. nih.govlumiprobe.comnih.gov The synthesis of complex molecules from 3,4-dihydro-2(1H)-pyridone building blocks, which share structural similarities with the title compound, highlights the broader impact of such heterocyclic scaffolds on synthetic strategy. mdpi.comresearchgate.net

Challenges, Opportunities, and Emerging Trends in this compound Research

While significant progress has been made in the chemistry of this compound and its derivatives, several challenges and opportunities remain. A key challenge is the development of highly selective and efficient synthetic methods for the preparation of specific isomers and derivatives.

Opportunities for future research include:

Expansion of Biological Screening: A vast chemical space of derivatives can be generated from this compound, offering opportunities to discover new therapeutic agents with novel mechanisms of action. benthamdirect.comnih.gov

Development of Advanced Materials: The luminescent and electronic properties of quinoxalinone derivatives can be further explored for applications in organic light-emitting diodes (OLEDs), sensors, and other advanced materials. nih.gov

Catalyst Development: The quinoxalinone scaffold can be used to design new ligands for catalysis, potentially leading to novel and more efficient chemical transformations.

Emerging trends in this field include:

Photocatalysis: The use of visible light to drive chemical reactions is a rapidly growing area, and its application to quinoxalinone chemistry is expected to lead to new and sustainable synthetic methods. acs.orgresearchgate.net

Flow Chemistry: The use of continuous flow reactors for the synthesis of quinoxalinone derivatives can offer advantages in terms of safety, scalability, and efficiency.

Computational Chemistry: The use of computational methods to predict the properties and reactivity of quinoxalinone derivatives can guide experimental work and accelerate the discovery of new applications. researchgate.net

Q & A

Q. What are the common synthetic routes for 3,4-Dihydro-6-hydroxyquinoxalin-2(1H)-one, and how are intermediates characterized?

The synthesis typically involves cyclization reactions of substituted aniline precursors. For example, in analogous quinoxalinone derivatives, a one-step cyclization using LiAlH4 in tetrahydrofuran (THF) followed by treatment with SOCl2 in CHCl3 has been employed to form the dihydroquinoxalinone core . Characterization of intermediates is performed via nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. Crystallographic validation (e.g., X-ray diffraction) is recommended for structural confirmation, as demonstrated in studies of related quinoxalinone derivatives .

Q. What analytical techniques are critical for verifying the purity and structure of this compound?

High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment (>95% purity). Structural validation requires a combination of <sup>1</sup>H/<sup>13</sup>C NMR, IR, and HRMS. For resolving stereochemical ambiguities, single-crystal X-ray diffraction is essential, as shown in crystallographic studies of analogous compounds (e.g., 1-octyl-3-phenylquinoxalin-2(1H)-one) .

Q. What safety precautions are necessary when handling this compound?

While specific toxicity data for this compound are limited, structurally similar quinoxalinones exhibit acute toxicity hazards (oral, dermal, inhalation; Category 4). Use personal protective equipment (PPE), including gloves and goggles, and work in a fume hood. Refer to safety data sheets (SDS) for related compounds, such as 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, which mandates immediate medical consultation upon exposure .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

Optimization involves screening solvents, catalysts, and temperatures. For example, in the synthesis of quinoxalinone derivatives, THF and chloroform have been used as solvents under reflux (60–80°C) with reaction times ranging from 6–24 hours . Catalytic amounts of acids (e.g., HCl) or bases (e.g., K2CO3) can enhance cyclization efficiency. Reaction progress should be monitored via thin-layer chromatography (TLC) or LC-MS .

Q. How can molecular modeling tools resolve contradictions in reported biological activities?

Contradictions in bioactivity (e.g., SIRT1 inhibition vs. anti-tubercular effects) may arise from structural variations or assay conditions. Molecular docking (using tools like AutoDock Vina) and molecular dynamics simulations can predict binding affinities to target proteins (e.g., hH-NOX for nitric oxide signaling). Structural alignment with validated inhibitors (e.g., MHY2251) helps identify critical pharmacophores .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

Byproducts often stem from incomplete cyclization or oxidation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) is standard. For scale-up, flow chemistry systems improve heat and mass transfer, reducing side reactions. Analytical tools like <sup>19</sup>F NMR (for fluorinated analogs) can track impurities .

Q. How can crystallography elucidate intermolecular interactions influencing stability?

X-ray crystallography reveals packing motifs (e.g., C–H···π interactions, hydrogen-bonding networks) that stabilize the solid-state structure. For instance, n-octyl-substituted quinoxalinones form micellar arrays via intercalation, enhancing thermal stability. These insights guide co-crystal engineering for improved solubility .

Q. What methodologies validate the compound’s biological mechanism of action?

Mechanistic studies require a multi-modal approach:

- Enzymatic assays : Measure inhibition constants (Ki) against targets like SIRT1 .

- Cell-based assays : Use siRNA knockdown or CRISPR-Cas9 to confirm target dependency.

- Metabolic profiling : LC-MS-based metabolomics identifies downstream pathways affected, as applied in anti-tubercular studies .

Method Development & Troubleshooting

Q. How can researchers address low reproducibility in biological assays?

Variability may arise from compound degradation or assay conditions. Recommendations:

Q. What advanced techniques resolve spectral overlaps in NMR characterization?

For complex <sup>1</sup>H NMR spectra (e.g., overlapping diastereotopic protons), use 2D techniques:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.